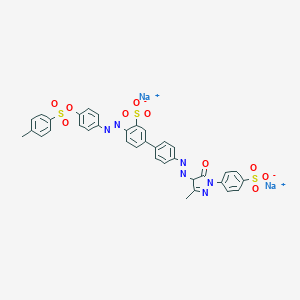
C.I. Acid Orange 63
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Acid Orange 63 is an organic compound that belongs to the class of azo dyes. It is commonly used as a dye for wool, silk, nylon, and wool blends. This compound is known for its vibrant orange color and is often used in the textile industry for dyeing and printing fabrics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
C.I. Acid Orange 63 is typically synthesized through a multi-step process starting from 2-chloro-5-nitrobenzenesulfonic acid. The synthesis involves the following steps:
Diazotization: The 2-chloro-5-nitrobenzenesulfonic acid is diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with a suitable coupling component, such as 2-naphthol, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually obtained as an orange powder, which is then purified and standardized for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
C.I. Acid Orange 63 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Various carboxylic acids and quinones.
Reduction: Aromatic amines such as aniline derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
C.I. Acid Orange 63 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Widely used in the textile industry for dyeing and printing fabrics
Mécanisme D'action
The mechanism of action of C.I. Acid Orange 63 primarily involves its ability to absorb light and impart color to substrates. The azo group (-N=N-) in the dye is responsible for its chromophoric properties. When the dye is applied to a substrate, it forms ionic or covalent bonds with the fibers, resulting in a stable coloration. The molecular targets and pathways involved include interactions with the amino and hydroxyl groups present in the fibers .
Comparaison Avec Des Composés Similaires
Similar Compounds
C.I. Acid Orange 7: Another azo dye with similar applications but different molecular structure.
C.I. Acid Orange 52: Known for its use in dyeing wool and silk, similar to C.I. Acid Orange 63.
C.I. Acid Orange 74: Used in the textile industry for dyeing and printing, with a slightly different hue.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts a distinct orange color. Its stability and compatibility with various fibers make it a preferred choice in the textile industry. Additionally, its applications in scientific research and potential use in medicine highlight its versatility .
Propriétés
Numéro CAS |
15792-50-4 |
|---|---|
Formule moléculaire |
C35H28N6O10S3 |
Poids moléculaire |
788.8 g/mol |
Nom IUPAC |
5-[4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-2-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C35H28N6O10S3/c1-22-3-16-31(17-4-22)54(49,50)51-29-14-10-27(11-15-29)36-38-32-20-7-25(21-33(32)53(46,47)48)24-5-8-26(9-6-24)37-39-34-23(2)40-41(35(34)42)28-12-18-30(19-13-28)52(43,44)45/h3-21,34H,1-2H3,(H,43,44,45)(H,46,47,48) |
Clé InChI |
VIMSRKLHXNUATO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)O)C)S(=O)(=O)O |
Key on ui other cas no. |
15792-50-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















